3-Azabicyclo[3.2.1]octan-8-ylmethanol
CAS No.: 920016-99-5
Cat. No.: VC3006591
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920016-99-5 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 3-azabicyclo[3.2.1]octan-8-ylmethanol |
| Standard InChI | InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2 |
| Standard InChI Key | YXZUOGBWYXRKQJ-UHFFFAOYSA-N |
| SMILES | C1CC2CNCC1C2CO |
| Canonical SMILES | C1CC2CNCC1C2CO |
Introduction
Chemical Structure and Properties
3-Azabicyclo[3.2.1]octan-8-ylmethanol (C₈H₁₅NO) features a bicyclic framework with a nitrogen atom incorporated at the 3-position of the ring system. The compound has a molecular weight of 141.21 g/mol and contains a hydroxymethyl (-CH₂OH) group attached to the 8-position of the bicyclic skeleton . The molecular structure consists of two fused rings with a bridgehead carbon that creates the characteristic bicyclic appearance.
The compound's IUPAC name is 3-azabicyclo[3.2.1]octan-8-ylmethanol, with the numbering system indicating the size of the bridges connecting the two bridgehead atoms. The presence of the azabicyclic framework gives the molecule distinct conformational properties that influence its reactivity and interactions with biological systems.
Structural Features
The key structural features of 3-Azabicyclo[3.2.1]octan-8-ylmethanol include:
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A bicyclic ring system with a 3-2-1 bridge arrangement
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A nitrogen atom incorporated at the 3-position
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A hydroxymethyl group at the 8-position
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Two stereogenic centers contributing to its three-dimensional structure
The compound's SMILES notation is C1CC2CNCC1C2CO, which represents its structural connectivity . Its InChI representation is InChI=1S/C8H15NO/c10-5-8-6-1-2-7(8)4-9-3-6/h6-10H,1-5H2, providing a standardized description of the molecular structure .
Physicochemical Properties
The physicochemical properties of 3-Azabicyclo[3.2.1]octan-8-ylmethanol are crucial for understanding its behavior in various environments and its potential applications. These properties influence solubility, membrane permeability, and interactions with biological systems.
Data Table: Basic Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Rotatable Bonds | 1 |
| Number of Rings | 2 |
| Number of Heteroatoms | 2 |
| Number of Rigid Bonds | 9 |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
| Stereo Centers | 2 |
Data source: TCM-ADIP database
Data Table: Solubility and Partition Coefficients
| Property | Value |
|---|---|
| LogS (Aqueous Solubility) | 0.436 |
| LogP (Octanol/Water Partition) | 0.342 |
| LogD7.4 (Distribution Coefficient at pH 7.4) | -0.606 |
| Synthetic Accessibility Score | 4.373 |
| Natural Product-likeness Score | 1.253 |
Data source: TCM-ADIP database
The compound exhibits good water solubility (positive LogS value) and a relatively balanced partition coefficient (LogP) close to zero, indicating neither strong hydrophilicity nor lipophilicity. The negative LogD7.4 value suggests predominant water solubility at physiological pH, which is relevant for pharmaceutical applications.
Synthesis Methods
The synthesis of 3-Azabicyclo[3.2.1]octan-8-ylmethanol and related structures can be achieved through various synthetic routes. The construction of the azabicyclic scaffold represents a significant challenge in organic synthesis, particularly when stereochemical control is desired.
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which forms the core of this compound, has attracted considerable attention from research groups worldwide. Most approaches rely on the enantioselective construction of acyclic starting materials containing the required stereochemical information to enable stereocontrolled formation of the bicyclic scaffold .
Alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions
3-Azabicyclo[3.2.1]octan-8-ylmethanol can participate in various chemical transformations due to its functional groups and structural features. These reactions are important for the preparation of derivatives with enhanced or modified properties.
Oxidation Reactions
The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids:
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Conversion to aldehydes using mild oxidizing agents
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Formation of carboxylic acids with stronger oxidants
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Potential for selective oxidation depending on reaction conditions
Substitution Reactions
The hydroxyl group serves as a good leaving group after activation:
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Conversion to halides or sulfonates
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Nucleophilic substitution to introduce various functional groups
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Potential for stereochemical inversion or retention depending on conditions
Nitrogen-Centered Reactions
The tertiary amine in the azabicyclic system can participate in:
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Quaternization with alkyl halides
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Oxidation to N-oxides
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Potential coordination with metal ions
Conformational Studies
The conformational behavior of related compounds has been studied using various spectroscopic techniques. For example, in 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol, the bicyclic system has been observed to adopt a chair-envelope conformation in the crystal state, with substituents in specific orientations relative to the piperidine ring .
In solution, particularly in CCl₄, the conformation can change from chair-envelope to boat-envelope, stabilized by intramolecular hydrogen bonding . Similar conformational flexibility might be expected for 3-Azabicyclo[3.2.1]octan-8-ylmethanol.
Research Applications
3-Azabicyclo[3.2.1]octan-8-ylmethanol and related azabicyclic compounds have significant potential in various scientific and industrial applications, particularly in pharmaceutical research.
Building Block in Organic Synthesis
The compound serves as a valuable building block for:
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Construction of complex natural products
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Development of new chemical entities with specific properties
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Exploration of novel structural scaffolds in medicinal chemistry
Pharmaceutical Applications
Azabicyclic systems similar to 3-Azabicyclo[3.2.1]octan-8-ylmethanol have demonstrated potential in pharmaceutical research:
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Receptor Ligands: Related compounds have been studied for their ability to interact with various receptors, including NOP receptors (previously known as ORL-1 receptors), which are implicated in pain, anxiety, and cough mechanisms .
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CCR5 Antagonism: The closely related 3-amino-8-azabicyclo[3.2.1]octane scaffold is found in the CCR5 antagonist maraviroc, which is used in HIV treatment. Studies have shown that certain bicyclic systems can effectively replace this scaffold while maintaining activity .
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NAAA Inhibitors: Pyrazole azabicyclo[3.2.1]octane derivatives have been developed as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory conditions . For example, the compound ARN19689, featuring an azabicyclo[3.2.1]octane-pyrazole sulfonamide core, demonstrates potent NAAA inhibition with potential applications in treating inflammatory diseases .
Data Table: Pharmacokinetic Properties
Based on data for the compound, the following pharmacokinetic properties can be predicted:
| Property | Value |
|---|---|
| Caco-2 Permeability | -4.858 |
| MDCK Permeability | 2.65E-06 |
| P-glycoprotein Substrate Probability | 0.014 |
| Human Intestinal Absorption | 0.014 |
| 20% Oral Bioavailability Probability | 0.009 |
| 30% Oral Bioavailability Probability | 0.007 |
| Plasma Protein Binding | 6.96% |
| Volume of Distribution | 1.136 |
| Blood-Brain Barrier Penetration | 0.81 |
| Fraction Unbound in Plasma | 86.86% |
Data source: TCM-ADIP database
Data Table: Metabolic Properties
| Enzyme | Inhibitor Probability | Substrate Probability |
|---|---|---|
| CYP1A2 | 0.038 | 0.077 |
| CYP2C19 | 0.017 | 0.701 |
| CYP2C9 | 0.001 | 0.058 |
| CYP2D6 | 0.050 | 0.596 |
| CYP3A4 | 0.020 | 0.302 |
Data source: TCM-ADIP database
These data suggest that 3-Azabicyclo[3.2.1]octan-8-ylmethanol might be primarily metabolized by CYP2C19 and CYP2D6 enzymes, with a low probability of inhibiting cytochrome P450 enzymes, which is favorable for avoiding drug-drug interactions.
Comparison with Similar Compounds
3-Azabicyclo[3.2.1]octan-8-ylmethanol belongs to a family of structurally related azabicyclic compounds. Comparing its properties with similar compounds provides insights into structure-activity relationships and potential applications.
8-Azabicyclo[3.2.1]octan-3-ol
This compound differs in the position of the nitrogen atom (8-position vs. 3-position) and the hydroxyl group (3-position vs. 8-ylmethanol). It has been utilized in the development of NOP receptor agonists for treating conditions such as pain, anxiety, and cough .
exo-8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride
This compound (CAS: 1389264-20-3) features a similar structure but with the nitrogen and hydroxymethyl group in different positions, and exists as a hydrochloride salt. It has a molecular weight of 177.67 g/mol and the molecular formula C₈H₁₆ClNO .
endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
Another related compound (CAS: 1257442-93-5) with the endo configuration at the 3-position, also existing as a hydrochloride salt.
gem-Difluoro-3-azabicyclo[3.n.1]alkanes
Future Research Directions
Based on the current state of research, several promising directions for future studies on 3-Azabicyclo[3.2.1]octan-8-ylmethanol and related compounds can be identified.
Synthetic Methodology Development
Further refinement of synthetic methods could focus on:
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Development of more efficient enantioselective routes
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One-pot procedures for constructing the azabicyclic scaffold
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Green chemistry approaches with reduced environmental impact
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Scalable methods suitable for industrial production
Medicinal Chemistry Applications
The azabicyclic scaffold presents opportunities for:
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Design of novel receptor modulators based on the azabicyclic core
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Exploration as isosteric replacements in existing drugs
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Investigation of structure-activity relationships through systematic modification
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Development of targeted drug delivery systems utilizing the unique structural features
Material Science Applications
Potential applications in material science include:
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Development of chiral catalysts based on the azabicyclic framework
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Exploration as building blocks for supramolecular assemblies
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Investigation as components in functional materials with specific properties
Computational Studies
Advanced computational approaches could:
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Predict additional properties and potential activities
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Model interactions with biological targets
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Guide rational design of derivatives with enhanced properties
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Investigate conformational dynamics and their impact on function
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